![molecular formula C21H27N3OS B1231642 1-(2,6-Dimethylphenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]thiourea](/img/structure/B1231642.png)
1-(2,6-Dimethylphenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]thiourea
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Overview
Description
1-(2,6-dimethylphenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]thiourea is a member of pyrrolidines.
Scientific Research Applications
Molecular Docking and DNA Binding
A compound structurally related to 1-(2,6-Dimethylphenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]thiourea was synthesized and studied for its molecular docking and DNA binding properties. It was found to have a binding energy of -7.41 kcal/mol with B-DNA and a DNA binding constant of 3.71 × 10^6 Lmol^−1. This suggests potential applications in understanding and influencing DNA-protein interactions (Mushtaque et al., 2016).
Synthesis of Radiolabeled Compounds
A study involved the condensation of thiourea with other compounds to create radiolabeled products. This technique can be applied for tracking the environmental fate of certain compounds in soils and plants (S. Ravi et al., 2006).
Chemical Synthesis and Characterization
Another research focused on synthesizing a compound similar to the one , using Hantzsch condensation reaction. This synthesis method could be applicable for creating various derivatives of 1-(2,6-Dimethylphenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]thiourea for further study (Wenwen Zhang et al., 2009).
Structural and Coordination Chemistry
A study on aryl thiourea derivatives, which are structurally related, involved the synthesis of new compounds and the study of their molecular structures. Such studies are crucial for understanding the coordination chemistry and potential applications of similar thiourea derivatives (A. Tadjarodi et al., 2007).
Polymerization Initiators
Research into 2,5-bis(N-aryliminomethyl)pyrroles, which share structural similarities, revealed their use as initiators for ε-Caprolactone polymerization. This indicates potential applications of similar compounds in polymer chemistry (Y. Matsuo et al., 2001).
properties
Product Name |
1-(2,6-Dimethylphenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]thiourea |
---|---|
Molecular Formula |
C21H27N3OS |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[[1-(4-methoxyphenyl)pyrrolidin-3-yl]methyl]thiourea |
InChI |
InChI=1S/C21H27N3OS/c1-15-5-4-6-16(2)20(15)23-21(26)22-13-17-11-12-24(14-17)18-7-9-19(25-3)10-8-18/h4-10,17H,11-14H2,1-3H3,(H2,22,23,26) |
InChI Key |
ANXQJSVQYXQAAT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NCC2CCN(C2)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NCC2CCN(C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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